molecular formula C15H10FNO2 B578246 Methyl 4-(4-cyanophenyl)-2-fluorobenzoate CAS No. 1365272-59-8

Methyl 4-(4-cyanophenyl)-2-fluorobenzoate

Cat. No.: B578246
CAS No.: 1365272-59-8
M. Wt: 255.248
InChI Key: TYSGYDVUKPGRDD-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a cyanophenyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(4-cyanophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-cyanophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-(4-cyanophenyl)-2-fluorobenzoic acid.

    Reduction: Methyl 4-(4-aminophenyl)-2-fluorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-cyanophenyl)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-cyanophenyl)-benzoate: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Methyl 4-(4-aminophenyl)-2-fluorobenzoate: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.

    Methyl 4-(4-cyanophenyl)-2-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions.

Uniqueness

Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is unique due to the presence of both a nitrile group and a fluorine atom. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSGYDVUKPGRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742908
Record name Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-59-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-cyano-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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